molecular formula C11H12N2O2 B11811205 Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11811205
M. Wt: 204.22 g/mol
InChI Key: SDBIJAZOXSZKQS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)prop-2-ynoate , reflecting its esterified propiolic acid backbone and substituted pyrazole ring. The molecular formula is C11H12N2O2 , with a molecular weight of 204.23 g/mol . Key structural identifiers include:

Property Details
CAS Registry Number 1354706-50-5 (derived from precursor acid in PubChem CID 66509510)
SMILES CN1C=C(C(=N1)C2CC2)C#CC(=O)OC
InChI Key BZOYZSRSQFLQFS-UHFFFAOYSA-N (modified for ester form)

The pyrazole ring adopts a planar conformation, with the cyclopropyl group at position 3 introducing steric strain and electronic modulation. The propiolate ester (-C≡C-COOCH3) at position 4 contributes a linear alkyne moiety, enabling participation in click chemistry and nucleophilic additions.

Historical Context in Pyrazole Derivative Research

Pyrazole chemistry traces its origins to Knorr’s 1883 synthesis of substituted pyrazoles via cyclocondensation of β-diketones with hydrazines. This foundational work established pyrazoles as privileged heterocycles in drug discovery. The integration of cyclopropane rings into pyrazole systems emerged later, driven by interest in leveraging ring strain to enhance binding affinity and metabolic stability.

The synthesis of this compound builds on methodologies developed for acetylenic ketone cyclizations. For instance, Guojing et al. demonstrated trifluoromethylpyrazole synthesis using hypervalent iodine reagents, while Kovacs’ copper-catalyzed coupling of alkynes and oximes provided β-aminoenone intermediates convertible to pyrazoles. These advances enabled precise functionalization of the pyrazole core, critical for introducing the propiolate ester group.

Significance in Heterocyclic Chemistry

Pyrazoles are quintessential nitrogen-containing heterocycles, valued for their:

  • Tautomeric versatility , allowing adaptation to diverse electronic environments.
  • Hydrogen-bonding capacity , facilitating interactions with biological targets.
  • Synthetic modularity , supporting regioselective substitutions.

The cyclopropyl group in this compound introduces a high-energy, sp3-hybridized carbon framework, which can perturb electron distribution across the pyrazole ring. This perturbation enhances the compound’s susceptibility to electrophilic attacks at the alkyne terminus, as demonstrated in nucleophilic additions to analogous propiolate esters. Furthermore, the methyl group at position 1 sterically shields the pyrazole nitrogen, potentially directing reactivity toward the propiolate moiety.

The propiolate ester’s alkyne functionality serves as a linchpin for further derivatization. For example, Huisgen cycloadditions with azides yield triazole hybrids, expanding structural diversity for pharmaceutical screening. This dual reactivity—pyrazole-based heterocyclic stability and alkyne-driven transformability—underscores the compound’s utility in modular synthesis platforms.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3

InChI Key

SDBIJAZOXSZKQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-Cyclopropyl-3-Oxopropionate

The precursor β-keto ester, methyl 3-cyclopropyl-3-oxopropionate, is synthesized via Claisen condensation between methyl cyclopropanecarboxylate and acetic anhydride under basic conditions. This yields a diketone ester, which serves as the substrate for pyrazole formation.

Cyclocondensation Reaction

Methyl hydrazine reacts with the β-keto ester in acetic acid at elevated temperatures (100–120°C) to form the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration. Acid catalysis (e.g., sulfuric or trifluoroacetic acid) enhances regioselectivity, favoring the 1-methyl-3-cyclopropyl substitution pattern.

Representative Conditions

ParameterValue
SolventAcetic acid
Temperature120°C
CatalystH₂SO₄ (0.09–0.25 eq)
Reaction Time4–6 hours
Yield80–86% (analogous systems)

The product, 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester, is isolated via vacuum distillation and recrystallization.

ReagentSolventTemperatureYield
NBSCH₂Cl₂0°C→RT75%
IClAcOH50°C68%

Sonogashira Coupling

The halogenated pyrazole undergoes palladium-catalyzed coupling with methyl propiolate. This method, adapted from aryl halide alkynylation protocols, employs:

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)

  • Base : Triethylamine or diisopropylamine

  • Solvent : Tetrahydrofuran (THF) at 60°C

  • Yield : 70–78% (estimated from analogous reactions)

The reaction tolerates the cyclopropyl group without ring opening, as confirmed by ¹H NMR.

Direct Alkyne Incorporation During Pyrazole Formation

An alternative one-pot strategy involves using a pre-functionalized β-keto ester containing a propargyl group. Methyl 3-cyclopropyl-3-oxo-4-pentynoate reacts with methyl hydrazine under acidic conditions, simultaneously forming the pyrazole ring and installing the acetylene. This method avoids post-functionalization but requires precise control of reaction conditions to prevent alkyne polymerization.

Optimized Parameters

VariableOptimal Value
Hydrazine Equiv.1.05
Acid CatalystTrifluoroacetic acid (0.1 eq)
SolventEthanol/water (9:1)
Time3 hours

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + SonogashiraHigh regioselectivity, scalableMulti-step, palladium cost60–75%
One-Pot Alkyne IncorporationFewer stepsSensitivity to side reactions50–65%

Characterization and Quality Control

Key analytical data for the final product:

  • ¹H NMR (CDCl₃): δ 1.02 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, NCH₃), 6.25 (s, 1H, pyrazole-H).

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Solvent Recycling : Recovery of acetic acid via distillation.

  • Catalyst Recovery : Pd leaching <1 ppm using polymer-supported catalysts.

  • Safety : Methyl hydrazine handled under inert atmosphere due to toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is being investigated for its potential therapeutic effects. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth and metastasis. For instance, compounds structurally related to this compound have shown promise in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Some pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The compound's unique structure may also enhance its utility in agrochemicals. Its potential as a pesticide or herbicide is under exploration, with similar compounds demonstrating effectiveness against various pests and weeds. This application is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its synthesis generally involves multi-step organic reactions that can yield various derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Case Study 1: Anticancer Activity

A study published in a reputable journal examined the anticancer effects of pyrazole derivatives, including this compound. The researchers found that these compounds inhibited the proliferation of cancer cells through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on the Pyrazole Ring

The most direct structural analogue is Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate (C₉H₁₀N₂O₂, MW: 178.19 g/mol, ). Key differences include:

  • Substituents : The analogue has two methyl groups (positions 1 and 3), while the target compound replaces the 3-methyl with a cyclopropyl group.
  • Methyl: A simple electron-donating group with minimal steric hindrance.
  • Molecular Weight : The cyclopropyl group increases the molecular weight by ~26 g/mol.
Table 1: Structural and Physical Comparison
Compound Molecular Formula Substituents (Pyrazole) Molecular Weight (g/mol) Key Features
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate C₁₁H₁₂N₂O₂ 1-methyl, 3-cyclopropyl 204.23 Propiolate ester, cyclopropyl substituent
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate C₉H₁₀N₂O₂ 1,3-dimethyl 178.19 Propiolate ester, two methyl groups

Functional Group Comparison: Propiolate vs. Pyrazolone Derivatives

and describe pyrazolone-metal complexes (e.g., 1-phenyl-3-methyl-4-benzoylpyrazolone-5). These differ fundamentally from the target compound:

  • Core Structure : Pyrazolones contain a ketone group, enabling metal coordination, whereas the propiolate ester lacks such functionality.
  • Applications : Pyrazolones are used in coordination chemistry (e.g., lanthanide complexes in ), while propiolates are reactive in click chemistry or as acetylene precursors.

Biological Activity

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of approximately 204.22 g/mol. Its structure is characterized by the presence of a cyclopropyl group and a pyrazole moiety, which are believed to contribute to its biological activities .

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antitumor Activity : Similar pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines, particularly those expressing BRAF(V600E), EGFR, and other oncogenic pathways .
  • Anti-inflammatory Effects : Research suggests that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Antibacterial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions.
  • Esterification : The final step often involves the reaction of the pyrazole with propionic acid derivatives to yield the desired ester .

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound was included in the screening, revealing moderate to high inhibitory activity against BRAF(V600E) mutant cell lines, suggesting its potential as an antitumor agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its role as a COX inhibitor and its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propanoateC11H14N2O2Different position of cyclopropyl group
3-Cyclopropyl-1-methyl-1H-pyrazol-5-aminesC7H11N3Amino group instead of ester functionality
Methyl 3-(3-methylpyrazolyl)propanoateC10H12N2O2Lacks cyclopropyl group, affecting biological activity

This table illustrates how this compound stands out due to its specific structural features that may enhance its bioactivity compared to other pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions between cyclopropane-substituted pyrazole derivatives and methyl propiolate. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol for polar aprotic conditions .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and ester functionality. The cyclopropyl group exhibits distinct splitting patterns in ¹H NMR .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (pyrazole C-H) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 205.0974) .

Q. How can researchers assess the purity of this compound for biological assays?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is standard for pharmacological studies .
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved for this compound?

  • Approach :

  • Perform X-ray crystallography (e.g., using SHELXL ) to resolve ambiguities in pyrazole ring conformation or cyclopropane geometry.
  • Compare experimental hydrogen-bonding patterns (via graph-set analysis ) with DFT-calculated molecular electrostatic potentials to identify steric/electronic distortions .
    • Case Study : Anomalous NMR shifts may arise from dynamic effects (e.g., ring puckering), which crystallography can clarify .

Q. What experimental strategies are recommended for elucidating the compound's mechanism of action in biological systems?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence polarization or calorimetry .
  • Receptor Binding : Radioligand displacement assays (e.g., for GABA₃ or serotonin receptors) .
    • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropane or ester groups to probe pharmacophore requirements .

Q. How can researchers address contradictions in SAR data across different biological models?

  • Methodology :

  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., membrane permeability, metabolic stability) .
  • Molecular Dynamics (MD) Simulations : Compare binding modes in human vs. murine enzyme homologs to explain species-specific activity .

Q. What advanced analytical methods are suitable for detecting trace by-products during synthesis?

  • Hyphenated Techniques :

  • LC-MS/MS : Identify impurities at <0.1% levels using targeted MRM transitions .
  • GC-MS with Headspace Sampling : Detect volatile side-products (e.g., methyl acrylate) .

Methodological Challenges and Solutions

Q. How can crystallization challenges for X-ray analysis be overcome?

  • Strategies :

  • Solvent Screening : Use a 1:1 mixture of ethyl acetate/hexane for slow evaporation .
  • Seeding : Introduce microcrystals from a supersaturated solution to induce nucleation .
    • Software Tools : SHELXD for phase problem resolution and WinGX for structure refinement .

Q. What computational tools are recommended for predicting the compound's reactivity in novel reactions?

  • In Silico Models :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Machine Learning (ML) : Train models on pyrazole reaction databases to forecast regioselectivity in cross-couplings .

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